3-(2-Methyloxetan-2-yl)benzaldehyde
Description
3-(2-Methyloxetan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a 2-methyloxetane substituent at the 3-position of the aromatic ring. The oxetane ring, a four-membered cyclic ether, introduces unique steric and electronic properties to the molecule. This structural motif may enhance metabolic stability compared to linear ethers or hydroxyl groups, as oxetanes are less prone to oxidative degradation .
The compound’s applications are hypothesized to align with other benzaldehyde derivatives, which exhibit diverse biological activities, including antimicrobial, antioxidant, and antitumor properties . Its oxetane group could improve pharmacokinetic profiles, making it a candidate for drug discovery or agrochemical development.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2-methyloxetan-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-11(5-6-13-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
OJCUFSVMUDDTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperatures and pressures to optimize the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methyloxetan-2-yl)benzaldehyde may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxetan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
3-(2-Methyloxetan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyloxetan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among benzaldehyde derivatives lie in their substituents, which dictate reactivity, solubility, and biological interactions. Below is a comparative analysis:
Key Observations :
- Oxetane vs. Hydroxy Groups : The oxetane in 3-(2-Methyloxetan-2-yl)benzaldehyde likely offers superior metabolic stability compared to 3-hydroxybenzaldehyde, which is susceptible to oxidation .
- Prenyl vs. Oxetane : Prenylated derivatives (e.g., flavoglaucin) exhibit antioxidative properties due to electron-rich aromatic systems, whereas the oxetane’s electron-withdrawing nature may alter binding interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
